2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMINJIKGRGGANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multiple steps:
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Formation of the Pyrazolo[1,5-a]pyridine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a pyridine derivative and a hydrazine compound, the cyclization can be facilitated by heating in the presence of a catalyst.
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Introduction of the 4-Fluorophenylthio Group: : This step often involves the nucleophilic substitution of a halogenated precursor with a thiol derivative. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and enhance its nucleophilicity.
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Acetylation: : The final step involves the acetylation of the intermediate compound to introduce the acetamide group. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of automated purification systems to isolate the final product efficiently.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-deficient 4-fluorophenyl group undergoes nucleophilic aromatic substitution under basic conditions. Reactivity occurs primarily at the para position relative to the fluorine atom due to the electron-withdrawing effects of the fluorine and thioether groups .
| Reagent | Conditions | Product Formed | Yield (%) |
|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 80°C, 6 hours | Methoxy-substituted derivative | 72–85 |
| Ammonia (NH<sub>3</sub>) | Ethanol, reflux, 12 hours | Amino-substituted derivative | 65–78 |
Oxidation of the Thioether Group
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on the oxidizing agent :
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Moderate oxidation (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH):
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Strong oxidation (e.g., mCPBA):
Sulfone derivatives display enhanced metabolic stability but reduced solubility in polar solvents .
Hydrolysis of the Acetamide Group
The acetamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:
| Catalyst | Conditions | Product | Application |
|---|---|---|---|
| HCl (6M) | Reflux, 8 hours | 2-((4-fluorophenyl)thio)acetic acid | Intermediate for further functionalization |
| NaOH (2M) | 60°C, 4 hours | Sodium salt of the acid | Improved water solubility |
Cycloaddition Reactions
The pyrazolo[1,5-a]pyridine core participates in Diels-Alder reactions with electron-deficient dienophiles. For example:
This reactivity is exploited to generate polycyclic scaffolds for kinase inhibition studies .
Reactivity with Electrophiles
The sulfur atom in the thioether group acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form sulfonium salts :
These salts are intermediates in alkylation reactions and catalytic processes .
Photochemical Reactions
Under UV light (254 nm), the compound undergoes C–S bond cleavage to generate a thiyl radical, which participates in chain-transfer reactions or dimerization:
Catalytic Cross-Coupling
The pyrazolo[1,5-a]pyridine core facilitates Suzuki-Miyaura couplings at the 5-position using Pd catalysts :
Reductive Amination
The acetamide group can be reduced to an amine using LiAlH<sub>4</sub> :
This reaction expands utility in prodrug design.
Scientific Research Applications
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that pyrazolo[1,5-a]pyridine derivatives can inhibit various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. For instance, compounds related to this structure have been investigated for their efficacy against breast and prostate cancers.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory cytokines and pathways. This is particularly relevant in the context of chronic inflammatory diseases.
- Neuroprotective Activity : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
- Anticancer Activity : A study published in Molecules highlighted the synthesis of various pyrazolo[1,5-a]pyridine derivatives and their evaluation against cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced anticancer activity through apoptosis induction and cell cycle arrest .
- Mechanism of Action : Research conducted on similar compounds has revealed that they can act as inhibitors of specific kinases involved in cancer progression. For example, studies demonstrated that these compounds could inhibit PI3K/Akt signaling pathways, which are often dysregulated in tumors .
- In Vivo Studies : Animal model studies have illustrated the potential of these compounds to reduce tumor growth in xenograft models, providing evidence for their therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core can bind to enzymes or receptors, modulating their activity. The 4-fluorophenylthio group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Linkers
Compound 1 : 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, ID 3)
- Core Structure : Isoxazole ring (5-membered, O/N-containing heterocycle).
- Key Differences: Replaces pyrazolo[1,5-a]pyridine with isoxazole, which has reduced aromaticity and altered electronic properties.
- Implications : Isoxazole derivatives are often associated with herbicidal or antimicrobial activity , whereas pyrazolo[1,5-a]pyridines are explored in oncology .
Compound 2 : N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (, ID 4)
- Core Structure : Thiadiazole ring (5-membered, S/N-containing heterocycle).
- The N-methyl and N-phenyl groups reduce conformational flexibility compared to the target compound’s pyrazolo[1,5-a]pyridine.
- Implications : Thiadiazoles are common in agrochemicals and antivirals, suggesting divergent applications compared to the target compound .
Pyrazolo[1,5-a]pyridine Derivatives
Compound 3 : N,N-Dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide ()
- Core Structure : Imidazo[1,5-a]pyridine with a piperazine-carboxamide substituent.
- Key Differences : The imidazo[1,5-a]pyridine core has an additional nitrogen atom, increasing basicity. The sulfamoyl and piperazine groups enhance solubility and target specificity.
- Implications : This compound is a PARG inhibitor for cancer therapy , highlighting the pyridine scaffold’s versatility in oncology. The target compound’s 4-fluorophenylthio group may confer distinct binding kinetics.
Compound 4 : N-(4-(7-((2-(2-Hydroxyethoxy)ethyl)amino)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)phenyl)acetamide ()
- Core Structure: Pyrazolo[1,5-a]pyrimidine with a hydroxyethoxyethylamino group.
- Key Differences : Pyrimidine ring (vs. pyridine) alters electronic density and hydrogen-bonding capacity. The hydroxyethoxy group improves aqueous solubility.
Triazolopyrimidine and Pyrazole Derivatives
Compound 5 : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones ()
- Core Structure : Triazolopyrimidine with acetylhydrazone side chains.
- Key Differences : The triazole ring increases metabolic stability, while the acetylhydrazone moiety introduces chirality, which improves herbicidal activity .
- Implications : Chirality optimization in the target compound (if applicable) could enhance bioactivity.
Comparative Data Table
Research Findings and Implications
- The 4-fluorophenylthio group may enhance blood-brain barrier penetration compared to bulkier substituents.
- Agrochemical Applications : Analogues with isoxazole or thiadiazole cores () demonstrate herbicidal activity, but the target compound’s fluorinated aromatic system may limit soil persistence, reducing environmental toxicity .
- Synthetic Accessibility : While reports a 59% yield for pyrazole derivative 5a, the target compound’s synthesis may require optimization due to the pyrazolo[1,5-a]pyridine scaffold’s complexity .
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a novel derivative within the class of pyrazole-containing compounds, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazolo[1,5-a]pyridine core substituted with a 4-fluorophenylthio group and an acetamide moiety. The synthesis typically involves multi-step reactions, including thioether formation and amide coupling reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | TBD | Apoptosis induction |
| Similar Derivative A | NCI-H460 | 42.30 | DNA intercalation |
| Similar Derivative B | HepG2 | 17.82 | Kinase inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. In vitro evaluations indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) values for related pyrazole derivatives range from to µg/mL against pathogens such as Staphylococcus aureus and Candida albicans .
Case Studies
Case Study 1: Anticancer Screening
In a study assessing the anticancer efficacy of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a promising cytotoxic effect, particularly in breast cancer cells (MCF7), where it demonstrated an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of similar compounds found that derivatives exhibited synergistic effects when combined with traditional antibiotics like Ciprofloxacin. This highlights the potential for developing combination therapies that leverage the unique mechanisms of action of these pyrazole derivatives .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, interfering with critical signaling pathways in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways leading to programmed cell death in malignant cells.
- Antibacterial Mechanism : The antimicrobial activity is hypothesized to involve disruption of bacterial cell wall synthesis and biofilm formation inhibition.
Q & A
Basic: What are the key challenges in synthesizing 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide, and how are they addressed?
Synthesis involves multi-step reactions requiring precise control of conditions:
- Thioether bond formation : The fluorophenylthio group is introduced via nucleophilic substitution, often using potassium carbonate as a base in anhydrous DMF at 60–80°C .
- Amide coupling : Pyrazolo[1,5-a]pyridine-5-amine is coupled with the activated acetyl chloride derivative using coupling agents like HATU or EDCI in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Inert atmospheres (N₂/Ar) prevent oxidation during sensitive steps .
Basic: What advanced analytical techniques are used to confirm the compound’s structural integrity?
- X-ray crystallography : Resolves bond angles and torsional strain in the pyrazolo-pyridine core .
- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorophenyl singlet at δ 7.3–7.5 ppm; pyridyl protons at δ 8.1–8.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 356.0825) .
Advanced: How can researchers investigate the compound’s mechanism of action in kinase inhibition?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). Focus on hydrogen bonding between the acetamide carbonyl and kinase hinge residues .
- Enzyme assays : Measure IC₅₀ values via fluorescence polarization (FP) or TR-FRET assays in vitro. Compare inhibition profiles with structurally related analogs to identify selectivity .
Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., CF₃) or bulky (e.g., biphenyl) groups to probe steric/electronic effects on target binding .
- Scaffold hopping : Synthesize pyrazolo[1,5-a]pyrimidine or triazolo-pyridine analogs to assess heterocycle rigidity’s impact on potency .
Advanced: How should contradictory data on anti-inflammatory vs. anticancer activity be resolved?
- Assay standardization : Re-evaluate activities under uniform conditions (e.g., 48-hour incubation, 10% FBS media).
- Target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain divergent results .
Advanced: What analytical methods quantify trace impurities in bulk batches?
- HPLC-DAD/ELSD : Employ a C18 column (ACN/0.1% formic acid gradient) to detect sulfoxide byproducts (<0.1% threshold) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide) under accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced: How does the compound’s stability influence storage and handling protocols?
- Photostability : Store in amber vials at −20°C; UV-Vis spectroscopy shows >90% integrity after 72 hours under light (λ > 300 nm) .
- Solvent compatibility : Avoid DMSO for long-term storage due to slow oxidation; use lyophilized form or ethanol solutions .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models : Administer 10 mg/kg IV/orally to assess bioavailability (AUC₀–24h) and tissue distribution (LC-MS/MS of plasma/brain homogenates) .
- MTD studies : Dose escalation in BALB/c mice (up to 100 mg/kg) monitors hepatotoxicity via ALT/AST levels .
Advanced: Are there green chemistry approaches to improve synthesis scalability?
- Microwave-assisted synthesis : Reduces reaction time for pyrazolo-pyridine formation from 12 hours to 45 minutes (120°C, 300 W) .
- Solvent-free mechanochemistry : Ball-milling for amide coupling achieves 85% yield with minimal waste .
Advanced: How can ADME properties be optimized for CNS penetration?
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.2 to 2.5, enhancing blood-brain barrier permeability (PAMPA assay) .
- P-glycoprotein evasion : Methylation of the pyridine nitrogen reduces efflux ratios in MDCK-MDR1 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
